molecular formula C11H13N3O3 B5358988 (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one

(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one

Cat. No.: B5358988
M. Wt: 235.24 g/mol
InChI Key: LSZLFRCURCITKX-WQLSENKSSA-N
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Description

(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one is an organic compound characterized by the presence of a hydrazone functional group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a nitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentan-2-one backbone.

Properties

IUPAC Name

(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8(7-9(2)15)12-13-10-5-3-4-6-11(10)14(16)17/h3-6,13H,7H2,1-2H3/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLFRCURCITKX-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1[N+](=O)[O-])CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one typically involves the condensation reaction between 2-nitrophenylhydrazine and pentan-2-one. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

2-nitrophenylhydrazine+pentan-2-oneThis compound\text{2-nitrophenylhydrazine} + \text{pentan-2-one} \rightarrow \text{this compound} 2-nitrophenylhydrazine+pentan-2-one→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(2-aminophenyl)hydrazinylidene]pentan-2-one: Similar structure but with an amino group instead of a nitro group.

    (4Z)-4-[(2-chlorophenyl)hydrazinylidene]pentan-2-one: Similar structure but with a chloro group instead of a nitro group.

    (4Z)-4-[(2-methylphenyl)hydrazinylidene]pentan-2-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

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